molecular formula C14H19NO B13578806 2-(1-Benzylpiperidin-3-yl)acetaldehyde

2-(1-Benzylpiperidin-3-yl)acetaldehyde

Cat. No.: B13578806
M. Wt: 217.31 g/mol
InChI Key: VSBXJHJSMPWUDO-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-3-yl)acetaldehyde is an organic compound with the molecular formula C14H19NO and a molecular weight of 217.30 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a benzyl group attached to the nitrogen atom and an acetaldehyde group at the 3-position of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-3-yl)acetaldehyde typically involves the reaction of 1-benzylpiperidine with an appropriate aldehyde precursor under controlled conditions. One common method involves the use of 3-(1-benzylpiperidin-4-yl)acrylonitrile as a starting material, which is then subjected to reduction and subsequent hydrolysis to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpiperidin-3-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed

    Oxidation: 2-(1-Benzylpiperidin-3-yl)acetic acid.

    Reduction: 2-(1-Benzylpiperidin-3-yl)ethanol.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

2-(1-Benzylpiperidin-3-yl)acetaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-3-yl)acetaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as receptors and enzymes, to exert its effects. For example, it may act as a ligand for certain receptors in the brain, influencing neurotransmitter activity and potentially offering therapeutic benefits in neurological conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Benzylpiperidin-2-yl)acetaldehyde
  • 2-(1-Benzylpiperidin-4-yl)acetaldehyde

Uniqueness

2-(1-Benzylpiperidin-3-yl)acetaldehyde is unique due to its specific structural configuration, which may confer distinct biological and chemical properties compared to its analogs. Its position of the acetaldehyde group on the piperidine ring can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2-(1-benzylpiperidin-3-yl)acetaldehyde

InChI

InChI=1S/C14H19NO/c16-10-8-14-7-4-9-15(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,10,14H,4,7-9,11-12H2

InChI Key

VSBXJHJSMPWUDO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CC=O

Origin of Product

United States

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